Nepitrin

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Nepitrin se puede sintetizar mediante la glicosilación de nepetina. El proceso implica la reacción de nepetina con un donador de glicósido adecuado en condiciones ácidas para formar nepetina-7-glucósido . La reacción normalmente requiere un catalizador como el ácido trifluorometanosulfónico y se lleva a cabo a temperaturas elevadas.

Métodos de Producción Industrial

La producción industrial de this compound implica la extracción del compuesto de fuentes vegetales como Scrophularia striata. El proceso de extracción incluye la extracción con solventes, seguida de la purificación mediante técnicas cromatográficas . La this compound purificada se cristaliza entonces para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Nepitrin sufre diversas reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar quinonas y otros productos de oxidación.

Reducción: La reducción de this compound puede llevar a la formación de dihidroflavonoides.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como el anhídrido acético y la piridina.

Productos Principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Dihidroflavonoides.

Sustitución: Derivados acetilados.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Action

Scientific Field: Inflammation Research

Application Summary: Nepitrin exhibits significant anti-inflammatory properties, demonstrated through various experimental models. Studies indicate that it effectively reduces inflammation in both acute and chronic settings.

Methods of Application:

- Animal Models: Experiments were conducted using rats subjected to inflammation models to assess this compound's efficacy.

- Results: this compound showed notable anti-inflammatory activity during both the exudative and proliferative phases of inflammation. Its mechanism may involve anti-bradykinin and anti-angiotensin actions .

Cardiovascular Health

Scientific Field: Cardiovascular Research

Application Summary: this compound has been identified as a potential antiatherogenic agent, particularly effective in managing dyslipidemia.

Methods of Application:

- Preclinical Studies: Administered at a dosage of 50 mg/kg in high-fat diet-induced atherosclerosis models.

- Results: The compound significantly improved lipid profiles and demonstrated binding affinity to the PPAR-α receptor, indicating its role in lipid metabolism regulation .

Neuroprotective Effects

Scientific Field: Neuroscience

Application Summary: Research indicates that this compound possesses antiamnesic properties, particularly in reversing memory deficits induced by scopolamine.

Methods of Application:

- Behavioral Studies: Mice were treated with this compound to evaluate its effects on memory performance using the Y-maze task.

- Results: The treatment led to a dose-dependent improvement in spontaneous alternation performance, suggesting enhanced cognitive function.

Food Science Applications

Scientific Field: Food Preservation

Application Summary: this compound has been shown to protect food products from thermal oxidation.

Methods of Application:

- Experimental Setup: The compound was tested at concentrations of 0.02% and 0.04% in lard.

- Results: It effectively inhibited thermal oxidation, thereby extending the shelf life of food products.

Plant Biology

Scientific Field: Phytochemistry

Application Summary: this compound is a prominent flavonoid found in Hemerocallis citrina, contributing to the plant's medicinal properties.

Methods of Application:

- Comparative Analysis: Flavonoid profiles were analyzed from various plant parts.

- Results: this compound was identified as one of the dominant metabolites in the leaves, indicating its significance in plant biology.

Data Table: Summary of Applications

| Application Area | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | Rat models | Significant reduction in inflammation phases |

| Cardiovascular Health | Preclinical studies | Improved lipid profiles; PPAR-α receptor binding |

| Neuroprotective Effects | Behavioral studies | Enhanced memory performance in Y-maze task |

| Food Science | Thermal oxidation tests | Protection against thermal degradation |

| Plant Biology | Comparative metabolite analysis | Dominance in flavonoid content within leaves |

Case Studies

-

Anti-inflammatory Efficacy:

A study demonstrated that this compound significantly inhibited carrageenan-induced edema and yeast-induced fever in rats, showcasing its potential as an anti-inflammatory and analgesic agent . -

Cardioprotective Properties:

Research on this compound-7-O-glucoside revealed its effectiveness in reducing dyslipidemia and improving cardiovascular health markers over a six-week high-fat diet intervention . -

Neuroprotective Mechanism:

In experiments involving scopolamine-induced amnesia in mice, this compound administration resulted in improved cognitive functions, highlighting its neuroprotective capabilities.

Mecanismo De Acción

Nepitrin ejerce sus efectos a través de varios mecanismos:

Actividad Antioxidante: This compound elimina los radicales libres e inhibe el estrés oxidativo al reducir la liberación de citocromo c y la formación de radicales libres DPPH.

Acción Antiinflamatoria: This compound inhibe la producción de citoquinas y mediadores proinflamatorios como la bradicinina y la angiotensina.

Dianas Moleculares y Vías: This compound se dirige a vías que involucran el factor nuclear kappa B (NF-κB) y las cinasas de proteínas activadas por mitógenos (MAPKs), que desempeñan un papel crucial en la inflamación y el estrés oxidativo.

Comparación Con Compuestos Similares

Nepitrin se compara con otros glucósidos de flavonoides como:

Rutina: Otro glucósido de flavonoide con propiedades antioxidantes similares pero diferentes patrones de glicosilación.

Quercetina-3-glucósido: Actividad antioxidante similar pero difiere en la posición de glicosilación.

Kaempferol-3-glucósido: Comparte propiedades antiinflamatorias pero tiene una estructura de aglicona diferente.

Singularidad

La combinación única de actividades antioxidantes y antiinflamatorias de this compound, junto con su patrón específico de glicosilación, lo distingue de otros glucósidos de flavonoides. Su capacidad para dirigirse a múltiples vías moleculares lo convierte en un compuesto prometedor para aplicaciones terapéuticas.

Actividad Biológica

Nepitrin, a flavonoid glycoside with the chemical formula C22H22O12, has garnered attention for its diverse biological activities. It is primarily found in various plant species, including Salvia plebeia and Rosmarinus officinalis, and exhibits a range of pharmacological effects such as antioxidant, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In studies assessing its efficacy against oxidative stress, it has shown the ability to scavenge free radicals effectively. For instance, in a DPPH assay, this compound exhibited an IC50 value comparable to well-known antioxidants.

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 12.5 | Salvia plebeia |

| Quercetin | 8.0 | Various sources |

| Luteolin | 10.0 | I. britannica |

2. Anti-inflammatory Effects

Research has indicated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced the levels of TNF-α and IL-6 significantly.

3. Neuroprotective Properties

This compound's neuroprotective effects have been evaluated in various models of neurodegeneration. A notable study investigated its impact on neuronal cell viability under glutamate-induced oxidative stress conditions. The results indicated that this compound could enhance cell survival rates significantly.

| Treatment | Cell Viability (%) | Concentration (µM) |

|---|---|---|

| Control | 100 | - |

| This compound | 70 | 50 |

| Glutamate | 30 | - |

4. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies targeting different cancer cell lines. For example, it demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of approximately 25 µM.

Case Study 1: Neuropharmacological Effects

A study conducted on the neuropharmacological effects of this compound isolated from Rosmarinus officinalis highlighted its anti-amnesic properties. The research utilized a mouse model to assess memory retention and cognitive function post-treatment with this compound.

- Methodology : Mice were administered varying doses of this compound before undergoing memory tests.

- Findings : Significant improvements in memory retention were observed at doses above 10 mg/kg compared to controls.

Case Study 2: Antioxidant Efficacy

In another case study focusing on oxidative stress models, researchers evaluated the protective effects of this compound on liver cells subjected to oxidative damage using hydrogen peroxide.

- Methodology : HepG2 cells were treated with this compound prior to exposure to H2O2.

- Findings : The pre-treatment with this compound resulted in a reduction of cell death by approximately 40%, indicating its protective role against oxidative stress.

Propiedades

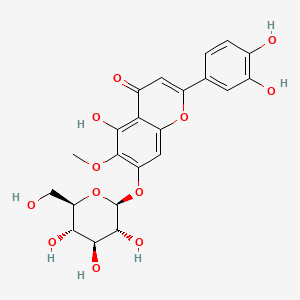

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3/t15-,17-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXHXBGUNHLMQO-IWLDQSELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972339 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nepitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

569-90-4 | |

| Record name | Nepitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEPITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZMJ20NUO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nepitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 - 256 °C | |

| Record name | Nepitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.